2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Description
This compound features a pyrimidine core substituted with a 4-(4-methoxyphenyl)piperazine group at the 6-position and a thio-linked acetamide moiety bearing an m-tolyl (3-methylphenyl) group. Its molecular architecture combines a heterocyclic pyrimidine ring, a piperazine linker with methoxy-phenyl substitution, and a sulfur-containing acetamide side chain. While direct biological data for this compound are unavailable in the provided evidence, its analogs exhibit roles as protease inhibitors and kinase modulators .
Properties
IUPAC Name |
2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-18-4-3-5-19(14-18)27-23(30)16-32-24-15-22(25-17-26-24)29-12-10-28(11-13-29)20-6-8-21(31-2)9-7-20/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCSMWCJJGBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a novel chemical entity with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
- Molecular Formula : C20H24N4OS
- Molecular Weight : 364.49 g/mol
- CAS Number : 5995-18-6
Structural Features
The compound features a pyrimidine ring linked to a piperazine moiety, which is known for its role in modulating various biological targets. The methoxy group on the phenyl ring may enhance lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine and pyrimidine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: Antitumor Efficacy
- Mechanism of Action
Antimicrobial Activity
The compound's thioether linkage may confer antimicrobial properties, which are being explored in the context of tuberculosis and other bacterial infections.
- Case Study: Antitubercular Activity
-
Potential Mechanisms
- The antimicrobial action may be attributed to interference with bacterial protein synthesis or disruption of cell wall integrity.
Data Summary Table
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
- Pyrimidine vs. Thieno-Pyrimidine Derivatives: Compound 19 from replaces the pyrimidine core with a thieno[2,3-d]pyrimidine system. Despite structural differences, both compounds retain the thio-acetamide-m-tolyl motif. Compound 19 demonstrated inhibitory activity against Schistosoma mansoni SmCD1 (IC₅₀ = 102.5 µM), highlighting the importance of the thioacetamide group in target binding .
Piperazine Substitution :
The target compound’s 4-methoxyphenylpiperazine group contrasts with analogs in (e.g., 13 , 14 , 15 ), where piperazine is substituted with chlorophenyl or fluorophenyl groups. These electron-withdrawing substituents reduce basicity and may alter solubility compared to the methoxy group, which is electron-donating and lipophilic .
Modifications to the Acetamide Side Chain
- m-Tolyl vs. Other Aryl Groups: lists N-(2,4-dimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (M179-4772), which substitutes the m-tolyl group with a 2,4-dimethylphenyl moiety.
Thioether Linkage :
Compounds in (e.g., 2g , 2j ) share the thioether linkage but feature chlorophenyl or naphthyl groups on the pyrimidine ring. These bulky substituents may reduce solubility compared to the target compound’s piperazine-methoxyphenyl group .
Physicochemical Properties
*Estimated based on analogs in .
Key Structural and Functional Insights
- Role of the Piperazine Group: The 4-methoxyphenylpiperazine moiety enhances solubility and receptor binding compared to non-piperazine analogs (e.g., thiazole derivatives in ). Piperazine’s basicity may facilitate ionic interactions with biological targets .
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s thiazole derivatives (yields 72–86%), which are more efficient than pyrimidine analogs in (yields ~20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
